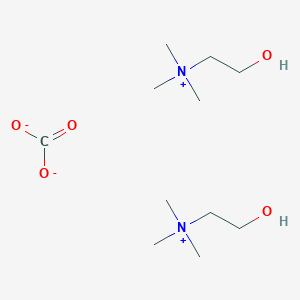
2-Amino-2-ethylhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-ethylhexanenitrile is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-ethylhexanenitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-ethylhexyl bromide with ammonia can yield this compound. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of nitriles. For example, 2-ethylhexanenitrile can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-ethylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
2-Amino-2-ethylhexanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-2-ethylhexanenitrile depends on its specific application. In general, the amino group can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or electrostatic interactions. The nitrile group can also participate in reactions that modify the compound’s activity or stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methylpentanenitrile
- 2-Amino-2-propylbutanenitrile
- 2-Amino-2-butylpropanenitrile
Uniqueness
2-Amino-2-ethylhexanenitrile is unique due to its specific structural features, such as the presence of both an amino and a nitrile group on a hexane backbone
Properties
CAS No. |
58577-05-2 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-amino-2-ethylhexanenitrile |
InChI |
InChI=1S/C8H16N2/c1-3-5-6-8(10,4-2)7-9/h3-6,10H2,1-2H3 |
InChI Key |
MSVRGJUYHVLBGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3,4-Dimethyl-1-[(methylsulfanyl)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14600933.png)


